molecular formula C40H57ClN6O7S B1255822 Atto 610-Biotin

Atto 610-Biotin

Cat. No.: B1255822
M. Wt: 801.4 g/mol
InChI Key: NASQJISZQAKPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atto 610-Biotin is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of Atto 610-Biotin involves multiple steps. The synthetic route typically starts with the preparation of the core naphthoquinolinium structure, followed by the introduction of the dimethylamino and dimethyl groups. The final steps involve the addition of the thienoimidazolyl and pentanoyl groups, followed by the formation of the perchlorate salt. Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups allows for selective oxidation reactions.

    Reduction: The quinolinium core can be reduced under specific conditions.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Atto 610-Biotin has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential as a biochemical probe due to its complex structure.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The quinolinium core can intercalate with DNA, potentially disrupting cellular processes. The thienoimidazolyl group may interact with enzymes, inhibiting their activity. The overall effect of the compound depends on the specific biological context and the pathways involved.

Comparison with Similar Compounds

Compared to other similar compounds, Atto 610-Biotin is unique due to its combination of functional groups and structural complexity. Similar compounds include:

Properties

Molecular Formula

C40H57ClN6O7S

Molecular Weight

801.4 g/mol

IUPAC Name

N-[5-[4-[9-(dimethylamino)-11,11-dimethyl-3,4-dihydro-2H-naphtho[2,3-g]quinolin-1-ium-1-yl]butanoylamino]pentyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide;perchlorate

InChI

InChI=1S/C40H56N6O3S.ClHO4/c1-40(2)31-24-30(45(3)4)17-16-27(31)22-29-23-28-12-10-20-46(34(28)25-32(29)40)21-11-15-37(48)42-19-9-5-8-18-41-36(47)14-7-6-13-35-38-33(26-50-35)43-39(49)44-38;2-1(3,4)5/h16-17,22-25,33,35,38H,5-15,18-21,26H2,1-4H3,(H3-,41,42,43,44,47,48,49);(H,2,3,4,5)

InChI Key

NASQJISZQAKPTC-UHFFFAOYSA-N

SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O

Canonical SMILES

CC1(C2=CC3=[N+](CCCC3=CC2=CC4=C1C=C(C=C4)N(C)C)CCCC(=O)NCCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Atto 610-Biotin
Reactant of Route 2
Reactant of Route 2
Atto 610-Biotin
Reactant of Route 3
Reactant of Route 3
Atto 610-Biotin
Reactant of Route 4
Reactant of Route 4
Atto 610-Biotin
Reactant of Route 5
Atto 610-Biotin
Reactant of Route 6
Atto 610-Biotin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.